![molecular formula C7H8BBrO3 B2612771 (2-Bromo-6-methoxyphenyl)boronic acid CAS No. 352525-79-2](/img/structure/B2612771.png)
(2-Bromo-6-methoxyphenyl)boronic acid
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Overview
Description
“(2-Bromo-6-methoxyphenyl)boronic acid” is a type of phenylboronic acid. Phenylboronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki reactions, which are classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of compounds like “(2-Bromo-6-methoxyphenyl)boronic acid”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Phenylboronic acids, including “(2-Bromo-6-methoxyphenyl)boronic acid”, are used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is a significant reaction in the synthesis of these compounds .Scientific Research Applications
- Application : Researchers have developed a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : 2-Methoxyphenylboronic acid, a derivative of our compound, is widely used as a safe and environmentally friendly aromatization reagent. It finds applications in the production of pharmaceuticals, pesticides, and advanced materials containing aryl structures .
- Application : Our compound participates in Suzuki reactions, facilitating the synthesis of diverse organic molecules. Palladium-catalyzed coupling of this boronic acid with halides leads to valuable products .
- Application : 2-Methoxyphenylboronic acid has been employed to investigate boron function in plants. Its stability and reactivity make it a useful tool for studying plant physiology .
- Application : Researchers use boronic acid motifs to sense mono- and polysaccharides. These challenging molecules, due to their structural similarity, find applications in biological systems and chemical receptors .
Catalytic Protodeboronation
Aromatization Reagent in Fine Chemicals
Suzuki Reaction
Boron Function in Plants
Molecular Recognition of Saccharides
Drug Delivery and Neutron Capture Therapy: (Bonus Application):
Mechanism of Action
Target of Action
The primary target of (2-Bromo-6-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(2-Bromo-6-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the formation of amide bonds from amines and carboxylic acids .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which (2-Bromo-6-methoxyphenyl)boronic acid participates in, affects the carbon–carbon bond formation pathway . This reaction is mild and functional group tolerant, making it environmentally benign .
Pharmacokinetics
It’s worth noting that the compound is relatively stable , which could potentially impact its bioavailability.
Result of Action
The result of the action of (2-Bromo-6-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of (2-Bromo-6-methoxyphenyl)boronic acid is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Furthermore, the compound is environmentally benign, contributing to its green chemistry credentials .
Safety and Hazards
Phenylboronic acids can be harmful if swallowed, inhaled, or in contact with skin . They may cause skin and eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The protodeboronation of pinacol boronic esters is a significant area of research in the synthesis of compounds like “(2-Bromo-6-methoxyphenyl)boronic acid”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This could be a potential area for future research and development.
properties
IUPAC Name |
(2-bromo-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUFDQYDIPZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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